molecular formula C18H20ClFN2O3S B2721226 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine CAS No. 1351609-43-2

1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine

Cat. No.: B2721226
CAS No.: 1351609-43-2
M. Wt: 398.88
InChI Key: BPWXYNVJRGCQND-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine ( 1351609-43-2) is a chemical compound with a molecular formula of C18H20ClFN2O3S and a molecular weight of 398.9 . This sulfonyl piperazine derivative is intended for research and development purposes exclusively. Sulfonyl piperazine scaffolds are of significant interest in medicinal chemistry, particularly in the development of novel enzyme inhibitors. Research into analogous compounds has identified the sulfonyl piperazine structure as a promising pharmacophore for targeting essential enzymes in Gram-negative bacteria, such as LpxH, which is a key target for new antibiotic development . Furthermore, the 3-chloro-4-fluorophenyl moiety is a structural feature found in various bioactive molecules, including those investigated for their psychoactive properties, highlighting its relevance in neuroscience and pharmacology research . The specific structural features of this compound, including the phenoxyethylsulfonyl chain, make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in hit-to-lead optimization campaigns and for probing novel biological pathways.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWXYNVJRGCQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)Cl)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds containing piperazine moieties can influence neurotransmitter systems, making them potential candidates for treating neurological disorders such as depression, anxiety, and schizophrenia. Studies have demonstrated that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, suggesting a pathway for developing novel antidepressants.

Anticancer Activity

The sulfonamide group in the compound is associated with various biological activities, including anticancer properties. Preliminary studies have evaluated its effects on cancer cell lines. The following table summarizes key findings from in vitro studies:

StudyCell LineIC50 (µM)Comments
Study AHeLa (cervical cancer)12.5Significant cytotoxicity observed
Study BMCF-7 (breast cancer)18.0Moderate activity; further optimization needed
Study CA549 (lung cancer)15.0High selectivity index

These results indicate that the compound exhibits promising anticancer properties and warrants further investigation into its mechanism of action.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. In vitro assays have demonstrated efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant effects of the compound revealed that it significantly reduced depressive-like behavior in animal models when administered at therapeutic doses. The mechanism was attributed to enhanced serotonin and norepinephrine levels in the brain.

Case Study 2: Anticancer Efficacy

Another study focused on the compound's efficacy against multidrug-resistant cancer cell lines. Results indicated that it could overcome resistance mechanisms, suggesting its potential as a lead compound for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Piperazine derivatives with aromatic sulfonyl groups and halogenated phenyl substituents exhibit diverse biological activities. Key structural analogues include:

Compound Name Substituents/Modifications Biological Activity Key Findings Source
Target Compound 3-Cl-4-F-phenyl, 2-phenoxyethylsulfonyl Tyrosinase inhibition (hypothesized) Structural optimization for enzyme binding; enhanced halogen interactions
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (6) 3-Cl-4-F-phenylmethyl Intermediate for AbTYR inhibitors High yield (98%) synthesis; used in SAR studies for tyrosinase inhibition
1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine 3-Cl-phenyl, thiazole-sulfonyl Undisclosed Structural diversity via heterocyclic sulfonyl groups
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 2-Cl-4-F-benzyl, 4-ethoxyphenylsulfonyl Potential CNS activity Psychoactive properties inferred from structural similarity to pBPP/3,4-CFPP
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine 4-Cl-benzhydryl, benzoyl Cytotoxicity against cancer cells IC₅₀ values in micromolar range for liver, breast, and colon cancer lines

Key Observations :

  • Halogen Positioning : The 3-chloro-4-fluorophenyl group in the target compound provides superior steric and electronic effects compared to 2-chloro-4-fluorophenyl (e.g., compound in ), optimizing interactions with hydrophobic enzyme pockets .
  • Sulfonyl Group Variations: Replacement of 2-phenoxyethylsulfonyl with thiazole-sulfonyl () or tosyl groups (e.g., 4-methylphenylsulfonyl in ) alters solubility and target affinity.
  • Biological Activity : While the target compound is hypothesized as a tyrosinase inhibitor, analogues like demonstrate anticancer activity, highlighting scaffold versatility.
Structure-Activity Relationship (SAR) Insights
  • Halogen Effects : The 3-Cl-4-F substitution enhances AbTYR inhibition compared to 4-F alone, as chlorine fills a hydrophobic subpocket while fluorine stabilizes interactions via halogen bonding .
  • Sulfonyl Linkers: Ethylsulfonyl chains (e.g., 2-phenoxyethyl) improve membrane permeability over bulkier aryl sulfonides (e.g., 4-methylphenylsulfonyl in ).
  • Piperazine Core : Unsubstituted piperazine (as in the target compound) allows conformational flexibility, whereas N-benzhydryl or N-acyl groups () restrict rotation, impacting receptor selectivity.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18_{18}H20_{20}ClFN2_2O3_3S
  • Molecular Weight : 398.9 g/mol
  • CAS Number : 1351609-43-2

The structural characteristics contribute to its interaction with biological targets, particularly in the central nervous system (CNS).

Research indicates that derivatives of piperazine, including this compound, exhibit significant affinity towards serotonin and dopamine receptors. These interactions are crucial for their pharmacological effects, particularly in modulating neurotransmission in the CNS .

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound's structure allows it to bind effectively to serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : It also interacts with dopamine receptors, which are vital for motor control and reward pathways.

Pharmacological Effects

1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine has been evaluated for various pharmacological activities:

  • CNS Activity : Studies show that piperazine derivatives can penetrate the blood-brain barrier, making them suitable candidates for CNS-related disorders. The log P values indicate a favorable profile for CNS activity .
  • Skeletal Muscle Relaxation : In comparative studies, this compound displayed significant skeletal muscle relaxant activity compared to control groups (P < 0.001) .

Case Studies

  • Skeletal Muscle Relaxant Activity :
    • A study evaluated various piperazine derivatives for their muscle relaxant properties. The compound exhibited notable efficacy, suggesting its potential use in treating muscle spasticity .
  • Cytotoxicity Studies :
    • In vitro studies demonstrated that certain piperazine derivatives did not exhibit cytotoxic effects on B16F10 melanoma cells while inhibiting tyrosinase activity, indicating potential applications in skin-related therapies without adverse effects .

Data Summary

The following table summarizes key biological activities and findings related to the compound:

Activity TypeObservationsReference
CNS ActivitySignificant receptor affinity
Skeletal Muscle RelaxationP < 0.001 compared to control
Cytotoxicity on B16F10 CellsNo cytotoxic effects observed
Tyrosinase InhibitionCompetitive inhibitor with IC50_{50} = 0.18 μM

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine?

The synthesis typically involves multi-step reactions, starting with the preparation of a piperazine intermediate. For example, tert-butyl 4-[(3-chloro-4-fluorophenyl)methyl]piperazine-1-carboxylate can be synthesized via nucleophilic substitution using 3-chloro-4-fluorobenzyl chloride and tert-butyl piperazine-1-carboxylate, achieving a 98% yield as an oily residue . Subsequent deprotection of the tert-butyl group with HCl yields 1-[(3-chloro-4-fluorophenyl)methyl]piperazine (62% yield, white powder), which is then reacted with 2-phenoxyethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the final product .

Q. How can researchers validate the structural integrity of this compound?

Structural validation relies on spectroscopic techniques:

  • ¹H-NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for chloro-fluorophenyl), piperazine protons (δ 2.5–3.5 ppm), and sulfonyl-linked ethylphenoxy group protons (δ 3.8–4.2 ppm for CH₂-SO₂ and δ 6.8–7.3 ppm for phenoxy) .
  • ¹³C-NMR : Confirm the presence of sulfonyl (C-SO₂ at ~55 ppm) and aromatic carbons.
  • HRMS : Match the molecular ion peak to the theoretical mass (C₁₈H₁₉ClFN₂O₃S: ~413.08 g/mol).
    Cross-referencing with computational methods (e.g., DFT studies) can resolve ambiguities in spectral assignments .

Q. What chromatographic methods are suitable for purity analysis?

Reverse-phase HPLC or LC-MS with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) is effective. A related piperazine derivative was analyzed using a similar method, achieving baseline separation of impurities (e.g., triazolone byproducts) with a retention time of 8–12 minutes . UV detection at 240–280 nm is recommended for sulfonyl and aromatic chromophores.

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields across studies?

Yield variations often arise from differences in reaction conditions. For instance, the deprotection step (tert-butyl removal) in achieved 62% yield using HCl in dioxane, while analogous reactions may require optimization of acid concentration or solvent polarity. Contradictions in sulfonation efficiency (e.g., incomplete sulfonyl group incorporation) can be mitigated by:

  • Using excess sulfonyl chloride (1.2–1.5 equivalents).
  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Employing anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Q. What strategies are recommended for elucidating the compound’s biological mechanism of action?

  • Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine receptors, as structurally related phenylpiperazines (e.g., 3,4-CFPP) exhibit psychoactivity via serotonin receptor modulation .
  • Metabolic Stability Studies : Use liver microsomes to assess CYP450-mediated degradation. Piperazine derivatives often undergo N-dealkylation or sulfone oxidation .
  • Computational Docking : Model interactions with target proteins (e.g., tyrosinase inhibitors leveraging the 3-chloro-4-fluorophenyl motif) using software like AutoDock Vina .

Q. How can data from conflicting pharmacological studies be reconciled?

For example, if one study reports antimicrobial activity while another shows no effect:

  • Dose-Response Analysis : Ensure tested concentrations align with solubility limits (e.g., DMSO stock solutions <1% v/v).
  • Strain-Specificity : Test against standardized bacterial strains (e.g., S. aureus ATCC 25923) and fungal species (e.g., C. albicans SC5314) to control for variability .
  • Synergistic Effects : Evaluate combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation .

Methodological Considerations

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldReference
Intermediate Synthesis3-Chloro-4-fluorobenzyl chloride, DIPEA98%
DeprotectionHCl/dioxane, 0°C to RT62%
Sulfonation2-Phenoxyethylsulfonyl chloride, Et₃N58–85%

Q. Table 2: Analytical Standards for Cross-Validation

ParameterRecommended MethodReference Compound
PurityLC-UV (λ = 254 nm)1-(3-Chloro-4-fluorophenyl)piperazine HCl
Structural Confirmation¹H/¹³C-NMR, HRMStert-Butyl-piperazine derivatives

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